2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene
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Overview
Description
2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a methoxy group, a nitrophenoxy group, and a prop-1-enyl group attached to the benzene ring. Its complex structure and functional groups make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler benzene derivatives. The process may include:
Nitration: Introduction of the nitro group to the benzene ring.
Etherification: Formation of the ethoxy and methoxy groups through reactions with appropriate alcohols.
Alkylation: Addition of the prop-1-enyl group via alkylation reactions.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield aniline derivatives, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular interactions depend on the functional groups present in the compound and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with different substituents, such as:
- 2-methoxy-4-methyl-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
Uniqueness
The uniqueness of 2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
Properties
IUPAC Name |
2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-4-16-5-10-19(20(15-16)24-2)27-14-12-25-11-13-26-18-8-6-17(7-9-18)21(22)23/h3-10,15H,11-14H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNUAOAWQLSWPP-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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